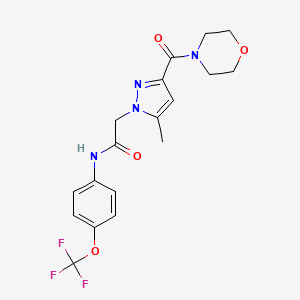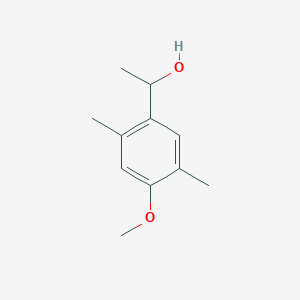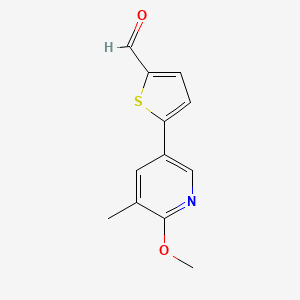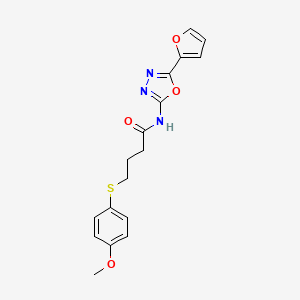
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is known as "[5-Methyl-3-(morpholine-4-carbonyl)-pyrazol-1-yl]-acetic acid" .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.25 . Other physical and chemical properties like melting point, boiling point, and density are not specified .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the potential for such compounds in developing antioxidant agents. The study emphasizes the impact of hydrogen bonding on the self-assembly process, hinting at applications in material science and biochemistry for similar acetamide derivatives (Chkirate et al., 2019).
Antimicrobial and Hemolytic Activity
Acetamide derivatives, particularly those incorporating morpholine and pyrazole structures, have been evaluated for their antimicrobial and hemolytic activities. The research suggests that these compounds could serve as templates for developing new antimicrobial agents, with some derivatives showing significant activity against various microbial species. This indicates the potential medical applications of acetamide derivatives in treating infections (Gul et al., 2017).
Anticancer Activity
Investigations into N-benzyl-substituted acetamide derivatives have revealed their potential as anticancer agents. One study focused on thiazolyl derivatives showing inhibitory activities against Src kinase, a target in cancer therapy. These findings suggest that acetamide derivatives, particularly those with specific substitutions, may have applications in developing new anticancer therapies (Fallah-Tafti et al., 2011).
Neuroprotective Effects
Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties have been synthesized and evaluated for their neuroprotective effects. These compounds have shown significant activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The structure-activity relationship highlighted in the study points to the importance of the morpholine and pyrazole components in modulating biological activity (Sameem et al., 2017).
Propiedades
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-13-2-4-14(5-3-13)29-18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZKROMYCOKAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2783303.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide](/img/structure/B2783306.png)

![N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2783309.png)


![N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2783313.png)
![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)

![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)


![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)